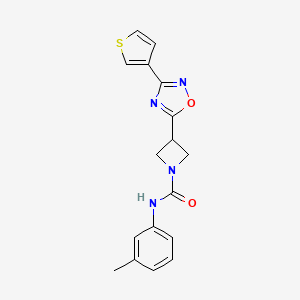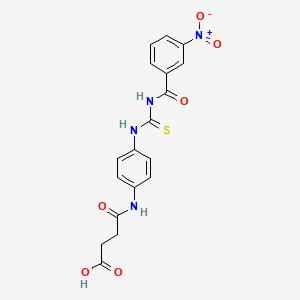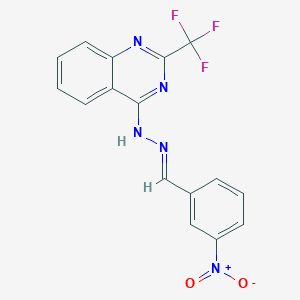
3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a hydrazone derivative, which means it likely contains a functional group characterized by the formula R1R2C=NNH2. Hydrazones are typically used in organic synthesis for the identification and characterization of aldehydes and ketones .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a hydrazine with an aldehyde or ketone. In this case, the aldehyde would be 3-Nitrobenzenecarbaldehyde and the hydrazine would be N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazine .Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents .科学的研究の応用
Synthesis and Structural Properties
- Hydrazone compounds like 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone are often synthesized through condensation reactions involving aldehydes and hydrazides (Mao & Dai, 2010). These molecules are known to adopt specific configurations and form intermolecular hydrogen bonds, contributing to their structural stability and potential applications in various fields.
Potential Antimicrobial Applications
- Some hydrazone derivatives, similar in structure to the compound , have demonstrated antimicrobial activity. For instance, certain hydrazide–hydrazones showed strong bactericidal effects, especially against Staphylococcus spp., indicating their potential as antimicrobial agents (Paruch et al., 2020).
Synthesis Methods and Biological Activity
- Various synthesis methods for hydrazones and related compounds, including quinazolines, have been explored. These methods, such as solution-based synthesis and mechanosynthesis, are crucial for producing compounds with potential cytotoxic and antimicrobial activities against specific cancer cell lines and bacterial strains (Pisk et al., 2020).
Chemical Interactions and Reactions
- Hydrazone compounds are involved in various chemical reactions, such as cyclocondensation with aromatic aldehydes, leading to the formation of complex structures like pyrazoloquinolines or triazinoquinolines. These reactions and the resulting structures are influenced by the electronic nature of substituents in the aromatic hydrazones (Uehata et al., 2002).
Crystal Structure and Fungicidal Activity
- The crystal structure of hydrazone compounds, including their planarity and intermolecular hydrogen bonds, contributes to their stability and potential biological activity. Some hydrazones have shown good fungicidal activity against specific pathogens (Da-ting et al., 2013).
Nonlinear Optical Properties
- Certain hydrazones exhibit nonlinear optical properties, which could be leveraged in optical device applications such as optical limiters and switches. These properties are characterized by parameters like the nonlinear refractive index and absorption coefficient (Naseema et al., 2010).
Molecular Structure and Electronic Properties
- Acetylhydrazone derivatives of quinazoline, related to the compound of interest, have distinct molecular structures and electronic properties. The stability of their isomers and intramolecular hydrogen bonding interactions are crucial for their electronic and spectroscopic characteristics (Hagar et al., 2013).
Safety and Hazards
作用機序
Target of action
The compound contains a nitrobenzene moiety, which is a common structure in many pharmaceuticals and industrial chemicals . The nitro group (−NO2) is a very important class of nitrogen derivatives . .
Mode of action
The mode of action would depend on the specific biological target of the compound. Nitrobenzene compounds can undergo various reactions, including reduction to amines .
Biochemical pathways
The compound might interact with various biochemical pathways depending on its specific targets. Nitrobenzene is known to undergo nitration, a common reaction in aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the biological system it interacts with. Nitrobenzene compounds are known to have high dipole moments, which could influence their pharmacokinetic properties .
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGPCPHTYWRMD-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

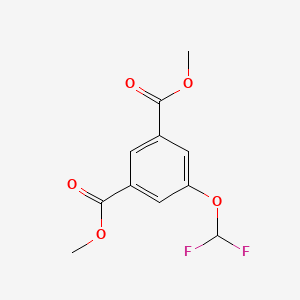

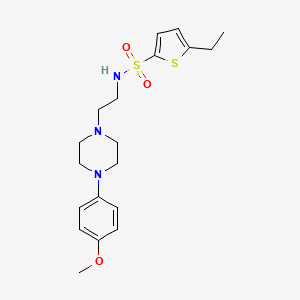
![4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine](/img/structure/B2380314.png)

![3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B2380317.png)

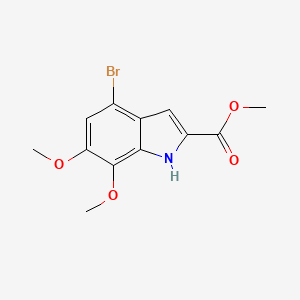
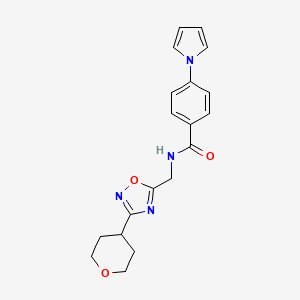
![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)
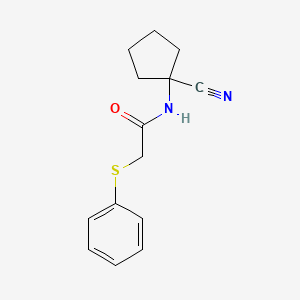
![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)
